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Compound of Interest

Compound Name: 1-Bromo-1-propylcyclohexane

Cat. No.: B12915240 Get Quote

An In-depth Technical Guide to 1-Bromo-1-
propylcyclohexane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-Bromo-1-propylcyclohexane. Due to the limited availability of experimental

data for this specific compound, this guide incorporates computed data and relevant

information from closely related isomers to offer a thorough profile.

Chemical Identity and Physical Properties
1-Bromo-1-propylcyclohexane is a halogenated cycloalkane. Its core structure consists of a

cyclohexane ring substituted with both a bromine atom and a propyl group at the same carbon

position.

Table 1: Physical and Chemical Properties of 1-Bromo-1-propylcyclohexane
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Property Value Source

Molecular Formula C₉H₁₇Br PubChem[1]

Molecular Weight 205.13 g/mol PubChem[1]

IUPAC Name 1-bromo-1-propylcyclohexane PubChem[1]

CAS Number 63399-53-1 PubChem[1]

Canonical SMILES CCCC1(CCCCC1)Br PubChem[1]

InChI
InChI=1S/C9H17Br/c1-2-6-

9(10)7-4-3-5-8-9/h2-8H2,1H3
PubChem[1]

XLogP3 3.9 PubChem[1]

Note: The properties listed above are computationally derived.

Synthesis
A likely synthetic route to 1-Bromo-1-propylcyclohexane involves the bromination of the

corresponding tertiary alcohol, 1-propylcyclohexan-1-ol. This reaction is analogous to the

synthesis of other tertiary bromoalkanes.

Reaction Scheme: Synthesis of 1-Bromo-1-propylcyclohexane

1-propylcyclohexan-1-ol

1-Bromo-1-propylcyclohexane
  

HBr or PBr3

Click to download full resolution via product page

Caption: Synthesis of 1-Bromo-1-propylcyclohexane from 1-propylcyclohexan-1-ol.
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Experimental Protocol: General Procedure for
Bromination of a Tertiary Alcohol
This protocol is a generalized procedure based on the synthesis of similar tertiary bromides

and should be adapted and optimized for the specific synthesis of 1-Bromo-1-
propylcyclohexane.

Reaction Setup: To a solution of 1-propylcyclohexan-1-ol in a suitable inert solvent (e.g.,

diethyl ether or dichloromethane), cooled in an ice bath, slowly add a brominating agent such

as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Reaction Conditions: Stir the reaction mixture at 0°C for one hour and then allow it to warm

to room temperature, stirring for several hours.

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or

gas chromatography (GC).

Work-up: Upon completion, carefully quench the reaction by pouring it over ice-water.

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product can be further purified by vacuum

distillation or column chromatography.

Chemical Reactivity
As a tertiary alkyl halide, 1-Bromo-1-propylcyclohexane is expected to undergo nucleophilic

substitution and elimination reactions primarily through unimolecular pathways (Sₙ1 and E1)

due to the steric hindrance around the tertiary carbon, which disfavors bimolecular reactions

(Sₙ2).

Diagram: Reactivity Pathways of 1-Bromo-1-propylcyclohexane
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Caption: Unimolecular substitution (Sₙ1) and elimination (E1) pathways.

Nucleophilic Substitution (Sₙ1)
In the presence of a weak nucleophile (e.g., water, alcohols), 1-Bromo-1-propylcyclohexane
is expected to undergo solvolysis via an Sₙ1 mechanism. The reaction proceeds through a

stable tertiary carbocation intermediate.

Elimination (E1)
Concurrent with Sₙ1 reactions, E1 elimination is also expected to occur, especially at higher

temperatures. A weak base will remove a proton from a carbon adjacent to the carbocation,

leading to the formation of an alkene.

Spectroscopic Properties
While experimental spectra for 1-Bromo-1-propylcyclohexane are not readily available in

public databases, the expected spectroscopic characteristics can be predicted based on its

structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 1-Bromo-1-propylcyclohexane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12915240?utm_src=pdf-body-img
https://www.benchchem.com/product/b12915240?utm_src=pdf-body
https://www.benchchem.com/product/b12915240?utm_src=pdf-body
https://www.benchchem.com/product/b12915240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12915240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Feature
Predicted Chemical Shift /
Frequency

¹H NMR
-CH₂- (propyl, adjacent to C-

Br)
~1.8 - 2.2 ppm

Cyclohexane protons ~1.2 - 1.9 ppm

-CH₂- (propyl, middle) ~1.4 - 1.7 ppm

-CH₃ (propyl) ~0.9 - 1.1 ppm

¹³C NMR C-Br ~60 - 70 ppm

Cyclohexane carbons ~25 - 40 ppm

Propyl carbons ~10 - 45 ppm

IR Spectroscopy C-H stretching (alkane) 2850 - 3000 cm⁻¹

C-H bending 1350 - 1470 cm⁻¹

C-Br stretching 500 - 600 cm⁻¹

Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data.

Workflow: Spectroscopic Analysis
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

Sample Preparation: Dissolve 5-10 mg of 1-Bromo-1-propylcyclohexane in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or

higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Data Processing: Process the acquired data (Fourier transform, phase correction, baseline

correction) and reference the spectra to the residual solvent peak or an internal standard

(e.g., TMS).

Sample Preparation: As a neat liquid, place a drop of 1-Bromo-1-propylcyclohexane
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition: Record a background spectrum of the empty sample holder. Then, acquire

the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum

of the compound.

Safety and Handling
Specific safety data for 1-Bromo-1-propylcyclohexane is not available. However, based on

similar brominated organic compounds, it should be handled with care. It is likely to be a skin

and eye irritant and may be harmful if inhaled or ingested. Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling

should be performed in a well-ventilated fume hood.

Conclusion
1-Bromo-1-propylcyclohexane is a tertiary alkyl halide with chemical reactivity dominated by

unimolecular substitution and elimination pathways. While specific experimental data is scarce,

its physical and spectroscopic properties can be reasonably predicted based on its structure

and comparison with related compounds. The synthetic and analytical protocols provided in this

guide offer a foundation for researchers working with this and similar molecules. As with any

chemical, appropriate safety precautions should be taken during handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12915240#physical-and-chemical-properties-of-1-
bromo-1-propylcyclohexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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